4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
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Overview
Description
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a 3-methoxyphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism where the mercaptan attacks the chloropyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The methoxy and sulfanyl groups can enhance its binding affinity to molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine
- 3-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Uniqueness
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Biological Activity
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a pyridine derivative characterized by a methoxy group and a methylsulfanyl group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.
- CAS Number: 646511-26-4
- Molecular Formula: C13H13NOS
- Molecular Weight: 231.32 g/mol
- IUPAC Name: this compound
- Canonical SMILES:
COC1=CC=CC(=C1)CSC2=CC=NC=C2
Synthesis Methods
The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-chloropyridine with 3-methoxybenzyl mercaptan. The reaction conditions often include:
- Base: Sodium hydride or potassium carbonate
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
This method allows for the formation of the desired product with high yield and purity through subsequent purification steps such as recrystallization or chromatography.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various pyridine derivatives possess effective antibacterial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Minimum Inhibitory Concentrations (MIC):
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 6 - 12 | S. aureus, E. coli, Klebsiella pneumoniae |
Standard Antibiotics | 25 - 50 | Various |
In comparative studies, the compound showed MIC values ranging from 6 to 12 μg/mL against several bacterial strains, indicating its potential as a potent antimicrobial agent .
Anticancer Activity
The anticancer properties of pyridine derivatives have also been explored, with some studies indicating that they can inhibit cancer cell proliferation. For example, derivatives containing the methylsulfanyl group have been associated with reduced viability in glioblastoma multiform cells.
Case Study:
In one study, thiazolidinone derivatives containing pyridine rings exhibited significant cytotoxic effects on glioblastoma cells, suggesting that similar mechanisms may be applicable to this compound .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The methoxy and sulfanyl groups enhance its binding affinity to proteins involved in various pathways:
- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Mechanism: It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals that while many pyridine derivatives exhibit biological activity, the unique substitution pattern of this compound may confer distinct advantages in terms of potency and specificity.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
4-Chloro-2-(3-methoxyphenyl)methylsulfanyl-pyridine | Moderate | Low |
Other Pyridine Derivatives | Variable | Variable |
Properties
CAS No. |
646511-26-4 |
---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-4-2-3-11(9-12)10-16-13-5-7-14-8-6-13/h2-9H,10H2,1H3 |
InChI Key |
UBJKOADMXSMYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=CC=NC=C2 |
Origin of Product |
United States |
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